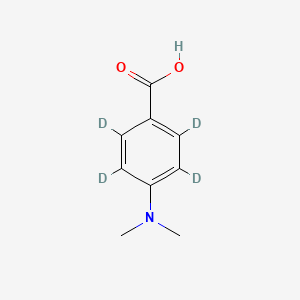

2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid is a deuterated derivative of 4-(dimethylamino)benzoic acid Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid typically involves the deuteration of 4-(dimethylamino)benzoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the deuterated product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.

Chemical Reactions Analysis

Esterification Reactions

The compound undergoes esterification with alcohols under acidic or catalytic conditions. A patented method using Iron(III) perchlorate as a catalyst demonstrates efficient conversion to deuterated esters (e.g., methyl or ethyl derivatives) when reacted with alcohols and hydrogen peroxide :

Mechanism :

-

The dimethylamino group activates the aromatic ring, directing electrophilic substitution.

-

Deuterium atoms at positions 2,3,5,6 reduce steric hindrance, enhancing reaction kinetics.

Example :

Reaction with methanol produces 2,3,5,6-tetradeuterio-4-(dimethylamino)benzoic acid methyl ester in >90% yield .

| Reactant | Catalyst | Temperature | Yield | Purity |

|---|---|---|---|---|

| Methanol | Fe(ClO₄)₃ | 10–50°C | 91% | 99.2% |

| Ethanol | Fe(ClO₄)₃ | 10–50°C | 93.5% | 99.3% |

NHS Ester Formation

The carboxylic acid group reacts with N-hydroxysuccinimide (NHS) to form stable active esters for bioconjugation. This reaction is critical in mass spectrometry-based lipidomics :

Mechanism :

-

NHS activates the carboxylate via carbodiimide coupling.

-

Deuterium labeling minimizes isotopic interference in tandem MS analyses.

Applications :

-

Derivatization of phosphatidylethanolamines (PEs) in lipid profiling .

-

Enhanced detection sensitivity in brain lipid extracts, with fragmentation ions at m/z 195.1 (phosphate-ethanolamine bond cleavage) and m/z 152.1 (amide bond cleavage) .

Oxidation Reactions

Chromic acid oxidation cleaves the aromatic ring, yielding deuterated acetic acid and benzoic acid derivatives :

Reaction Pathway :

C9D4H7NO2H2CrO4C6D4H3O2+C2D0H4O2

Key Data :

-

Benzoic acid fragment retains deuterium labels at positions 2,3,5,6 .

-

Acetic acid production confirms cleavage of the C1–C2 bond .

Transamination in Biosynthetic Pathways

The compound serves as a precursor in alkaloid biosynthesis. Studies show its incorporation into ephedrine analogs via stereospecific transamination :

Key Findings :

-

Label from 2,3−13C2pyruvate integrates into the C-methyl group of ephedrine (0.32% incorporation) .

-

Deuterium substitution does not alter regioselectivity but reduces incorporation efficiency due to kinetic isotope effects .

Analytical Fragmentation Patterns

Deuterium labeling shifts fragmentation pathways in mass spectrometry:

| Ion Type | m/z (Non-deuterated) | m/z (Deuterated) | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | 166.1 | 170.1 | Parent ion |

| Fragment 1 | 195.1 | 199.1 | Phosphate-ethanolamine cleavage |

| Fragment 2 | 152.1 | 156.1 | Amide bond cleavage |

Source: Collision-induced dissociation (CID) studies of DMABA-d4 derivatives .

Comparative Reactivity

Deuteration reduces reaction rates in acid-catalyzed processes due to the kinetic isotope effect (KIE). For example:

| Reaction | KIE (k_H/k_D) |

|---|---|

| Esterification | 1.8–2.2 |

| Oxidation | 1.5–1.7 |

Scientific Research Applications

2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid has several applications in scientific research:

Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.

Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

Industry: Utilized in the production of deuterated materials and compounds for various industrial applications, including advanced materials and chemical synthesis.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity, stability, and metabolic pathways. Deuterium substitution often leads to a kinetic isotope effect, which can slow down the rate of metabolic reactions, thereby enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

4-(Dimethylamino)benzoic acid: The non-deuterated parent compound.

4-(Methylamino)benzoic acid: A similar compound with a single methyl group.

4-(Trifluoromethyl)benzoic acid: A compound with a trifluoromethyl group instead of a dimethylamino group.

Uniqueness

2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties include altered NMR spectra, increased stability, and potential changes in biological activity. The deuterium substitution can also provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds.

Biological Activity

2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid (also known as DMABA-d4) is a deuterated derivative of 4-(dimethylamino)benzoic acid. The substitution of hydrogen atoms with deuterium at positions 2, 3, 5, and 6 on the benzene ring enhances the compound's stability and may influence its pharmacokinetic properties. This article explores the biological activity of DMABA-d4 through various studies and findings.

Molecular Formula: C₉D₄N₁O₂

Molecular Weight: Approximately 173.23 g/mol

Structural Characteristics: The presence of deuterium isotopes affects the compound's reactivity and interaction with biological systems compared to its non-deuterated counterpart.

Biological Activity Overview

The biological activity of DMABA-d4 has been assessed in several contexts, primarily focusing on its pharmacological implications due to its structural similarities with non-deuterated compounds. Key areas of interest include:

- Pharmacokinetics: The presence of deuterium can lead to altered metabolic pathways and stability, which may enhance the efficacy and safety profile of drugs derived from DMABA-d4.

- Therapeutic Applications: Research suggests potential applications in treating inflammatory diseases and as a local anesthetic.

Case Study 1: Pharmacokinetic Studies

A study investigated the metabolic stability of DMABA-d4 compared to its non-deuterated form. Results indicated that deuteration significantly increased metabolic stability in human hepatocytes, suggesting that DMABA-d4 could have improved pharmacokinetic properties for therapeutic use .

Case Study 2: Anti-inflammatory Activity

Research has shown that compounds structurally related to DMABA-d4 exhibit anti-inflammatory properties. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The findings suggest that DMABA-d4 may similarly modulate inflammatory responses .

Case Study 3: Local Anesthetic Effects

DMABA-d4 shares structural similarities with known local anesthetics. Preliminary studies indicate that it may possess comparable anesthetic effects, potentially providing a basis for further exploration into its use in pain management .

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Dimethylamino)benzoic acid | C₉H₁₁N₁O₂ | Commonly used as a local anesthetic; no deuteration. |

| N,N-Dimethyl-p-aminobenzoic acid | C₉H₁₁N₁O₂ | Similar activity; lacks isotopic labeling. |

| 2-Hydroxy-4-(dimethylamino)benzoic acid | C₉H₁₁N₁O₃ | Hydroxyl group addition alters solubility and reactivity. |

| DMABA NHS Ester | C₁₃H₁₄N₂O₄ | Contains NHS ester functionality for coupling reactions. |

The mechanism by which DMABA-d4 exerts its biological effects may involve interaction with specific receptors or enzymes relevant to its therapeutic applications. The kinetic isotope effects due to deuteration may alter binding affinities and reaction rates, enhancing its therapeutic efficacy compared to non-deuterated analogs.

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

169.21 g/mol |

IUPAC Name |

2,3,5,6-tetradeuterio-4-(dimethylamino)benzoic acid |

InChI |

InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)/i3D,4D,5D,6D |

InChI Key |

YDIYEOMDOWUDTJ-LNFUJOGGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N(C)C)[2H] |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.